![molecular formula C7H10O4 B13464434 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3,8-Dioxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within the bicyclic framework
Preparation Methods
The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). The synthetic route includes:
Formation of the bicyclic acetal: This step involves the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde with suitable reagents to form the bicyclic acetal structure.
Ring-opening polymerization: The bicyclic acetal undergoes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride.
Purification: The resulting product is purified through standard methods such as recrystallization or chromatography.
Chemical Reactions Analysis
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceuticals, particularly those requiring a bicyclic framework for biological activity.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. The presence of oxygen atoms within the bicyclic framework can facilitate hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group, resulting in different reactivity and applications.
8-Azabicyclo[3.2.1]octane: This nitrogen-containing analog exhibits different chemical properties and is used in the synthesis of tropane alkaloids.
The uniqueness of 3,8-Dioxabicyclo[32
Biological Activity
3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound is part of a larger class of dioxabicyclo compounds that exhibit various pharmacological properties, including interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₈O₃ |
Molecular Weight | 168.15 g/mol |
IUPAC Name | This compound |
CAS Number | [Specific CAS number not provided] |
Biological Activity Overview
Research indicates that compounds related to this compound may interact with various biological targets, particularly in the central nervous system (CNS). Notably, studies have focused on their potential as ligands for dopamine and serotonin transporters.
Case Studies
-
Dopamine Transporter Interaction :
- A study highlighted the design and synthesis of derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octanes which were evaluated for their binding affinities to human dopamine transporters (hDAT) and serotonin transporters (hSERT). One compound exhibited an IC50 value of 21 nM for hDAT, indicating significant affinity and selectivity towards this target .
- Potential Therapeutic Applications :
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter transporters. By selectively binding to these transporters, the compound can influence the reuptake of dopamine and serotonin, potentially leading to enhanced synaptic availability of these neurotransmitters.
Research Findings
A summary of key findings from recent studies includes:
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-2-1-5(11-7)3-10-4-7/h5H,1-4H2,(H,8,9) |
InChI Key |
OERYANULTAOFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCC1O2)C(=O)O |
Origin of Product |
United States |
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